![molecular formula C14H17N3O2 B4987410 N-4-quinazolinylisoleucine](/img/structure/B4987410.png)
N-4-quinazolinylisoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-quinazolinylisoleucine, also known as QNZ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. QNZ is a derivative of isoleucine, an essential amino acid, and quinazoline, a heterocyclic compound. QNZ has been shown to have several biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-4-quinazolinylisoleucine is not fully understood. However, it is believed that N-4-quinazolinylisoleucine works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, N-4-quinazolinylisoleucine can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-4-quinazolinylisoleucine has several biochemical and physiological effects. N-4-quinazolinylisoleucine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-4-quinazolinylisoleucine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, N-4-quinazolinylisoleucine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-4-quinazolinylisoleucine is its specificity. N-4-quinazolinylisoleucine has been shown to selectively inhibit the activity of certain enzymes, such as HDACs, without affecting other enzymes. This specificity makes N-4-quinazolinylisoleucine a valuable tool for studying the role of specific enzymes in cellular processes. However, one of the limitations of N-4-quinazolinylisoleucine is its toxicity. N-4-quinazolinylisoleucine has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-4-quinazolinylisoleucine. One area of research is the development of N-4-quinazolinylisoleucine derivatives with improved specificity and reduced toxicity. Another area of research is the identification of the specific enzymes that are targeted by N-4-quinazolinylisoleucine. This information could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-4-quinazolinylisoleucine and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-4-quinazolinylisoleucine is a complex process that involves several steps. The most common method for synthesizing N-4-quinazolinylisoleucine involves the reaction of isoleucine with 2-chloroquinazoline in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure N-4-quinazolinylisoleucine.
Wissenschaftliche Forschungsanwendungen
N-4-quinazolinylisoleucine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-4-quinazolinylisoleucine is in cancer research. N-4-quinazolinylisoleucine has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-4-quinazolinylisoleucine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-methyl-2-(quinazolin-4-ylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-9(2)12(14(18)19)17-13-10-6-4-5-7-11(10)15-8-16-13/h4-9,12H,3H2,1-2H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVOHIWIBWLVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinazolin-4-ylisoleucine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.